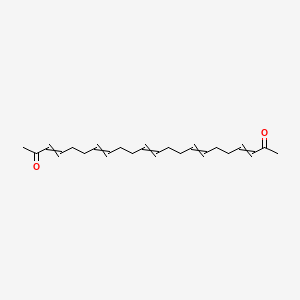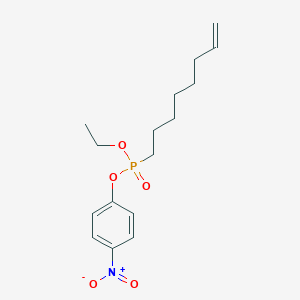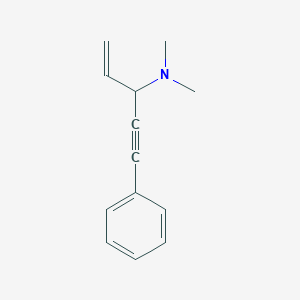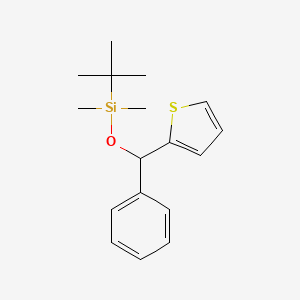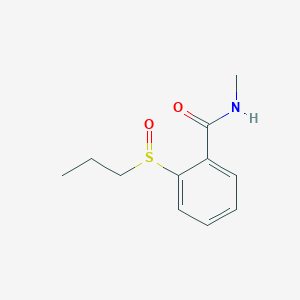
N-Methyl-2-(propane-1-sulfinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-(propylsulfinyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a methyl group attached to the nitrogen atom and a propylsulfinyl group attached to the second carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-(propylsulfinyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-(propylsulfinyl)benzoic acid with N-methylamine. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: In an industrial setting, the production of N-Methyl-2-(propylsulfinyl)benzamide may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-2-(propylsulfinyl)benzamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: acetic acid; temperature: 25-50°C.
Reduction: Lithium aluminum hydride; solvent: tetrahydrofuran; temperature: 0-25°C.
Substitution: Nitrating mixture (nitric acid and sulfuric acid); halogenating agents (bromine, chlorine); solvent: acetic acid or chloroform; temperature: 0-50°C.
Major Products:
Oxidation: N-Methyl-2-(propylsulfonyl)benzamide.
Reduction: N-Methyl-2-(propylthio)benzamide.
Substitution: N-Methyl-2-(propylsulfinyl)-4-nitrobenzamide, N-Methyl-2-(propylsulfinyl)-4-bromobenzamide.
Scientific Research Applications
N-Methyl-2-(propylsulfinyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its ability to interact with specific molecular targets makes it a promising compound in medicinal chemistry.
Industry: N-Methyl-2-(propylsulfinyl)benzamide is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-Methyl-2-(propylsulfinyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The sulfinyl group can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
N-Methylbenzamide: Lacks the propylsulfinyl group, resulting in different chemical and biological properties.
2-(Propylsulfinyl)benzamide:
N-Methyl-2-(propylthio)benzamide: Contains a sulfide group instead of a sulfinyl group, leading to different chemical behavior.
Uniqueness: N-Methyl-2-(propylsulfinyl)benzamide is unique due to the presence of both the N-methyl and propylsulfinyl groups. This combination imparts distinct chemical properties, such as increased polarity and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
494802-99-2 |
|---|---|
Molecular Formula |
C11H15NO2S |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
N-methyl-2-propylsulfinylbenzamide |
InChI |
InChI=1S/C11H15NO2S/c1-3-8-15(14)10-7-5-4-6-9(10)11(13)12-2/h4-7H,3,8H2,1-2H3,(H,12,13) |
InChI Key |
URTIGYDUEOSBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)C1=CC=CC=C1C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


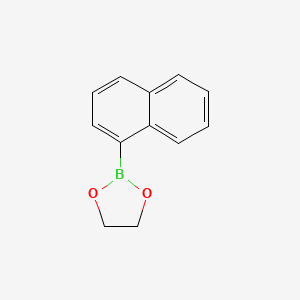
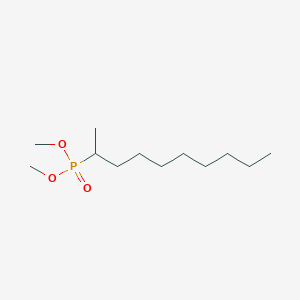
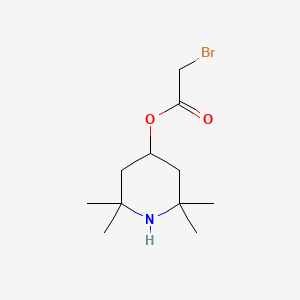
![10-[(3,7-Dimethyloct-6-en-1-yl)oxy]decyl thiocyanate](/img/structure/B14235330.png)

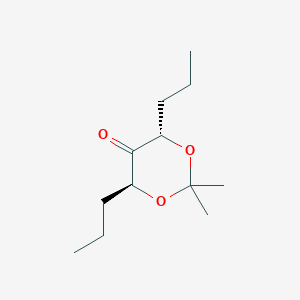
![1,1'-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene](/img/structure/B14235351.png)
